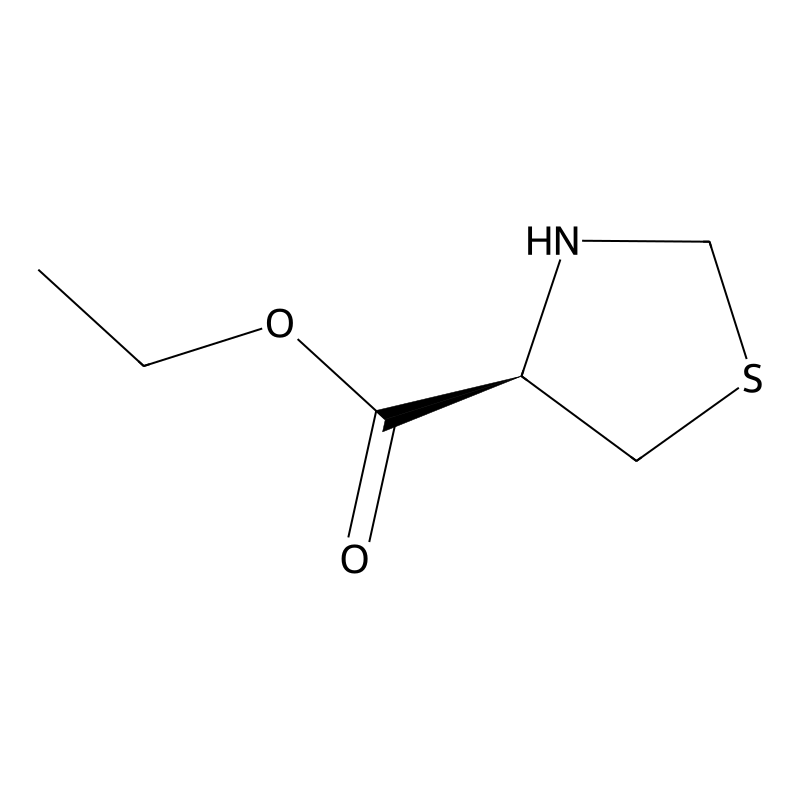

Ethyl (R)-thiazolidine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl (R)-thiazolidine-4-carboxylate is a thiazolidine derivative characterized by its unique structural features, including a thiazolidine ring and a carboxylate moiety. Its molecular formula is C6H11NO2S, and it has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The compound is known for its chirality, with the (R) configuration contributing to its specific interactions in biological systems.

- Formation of Thiazolidines: It can be synthesized from the condensation of 1,2-aminothiols and aldehydes, leading to the formation of thiazolidine derivatives. This reaction is efficient at physiological pH, demonstrating a rapid conversion under mild conditions .

- Oxidation and Reduction: The compound can undergo oxidation to yield various oxidized derivatives and reduction reactions that result in reduced forms of the compound.

Several methods have been developed for synthesizing ethyl (R)-thiazolidine-4-carboxylate:

- Condensation Reaction: A common method involves the reaction between L-cysteine and propionaldehyde under physiological pH conditions, leading to the formation of thiazolidine products .

- Acetylation: Another synthesis route includes the acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester, which serves as a precursor .

- Bioconjugation: The compound can also be synthesized through bioconjugation reactions involving oligonucleotides or peptides with aldehyde modifications .

Ethyl (R)-thiazolidine-4-carboxylate has several notable applications:

- Antiviral Research: Its derivatives are being explored as potential neuraminidase inhibitors for treating influenza and other viral infections .

- Bioconjugation Chemistry: The compound's ability to form stable conjugates makes it valuable in developing targeted drug delivery systems and biotherapeutics .

- Synthetic Chemistry: It serves as an important building block in organic synthesis for creating more complex molecular structures.

Interaction studies involving ethyl (R)-thiazolidine-4-carboxylate focus on its binding properties with biological targets. Research indicates that its thiazolidine structure allows for specific interactions with enzymes such as neuraminidase. These interactions are crucial for understanding its mechanism of action as an antiviral agent and may inform future drug design efforts aimed at enhancing efficacy and selectivity against viral pathogens .

Several compounds share structural similarities with ethyl (R)-thiazolidine-4-carboxylate, including:

Ethyl (R)-thiazolidine-4-carboxylate stands out due to its specific chirality and potential applications in antiviral research, which may not be as pronounced in its analogs.

Catalytic Asymmetric Synthesis Approaches

The development of catalytic asymmetric methodologies represents a sophisticated advancement in thiazolidine synthesis, enabling access to enantiomerically enriched products through the use of chiral catalysts and optimized reaction conditions [6] [7] [8]. These approaches address the stereochemical limitations inherent in conventional condensation routes while maintaining high synthetic efficiency.

Thiazolidine-based organocatalysts have emerged as powerful tools for asymmetric transformations relevant to ethyl (R)-thiazolidine-4-carboxylate synthesis [6] [7]. Research has demonstrated that substituted (4R)-N-[(2S)-1-amino-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamides can achieve remarkable stereoselectivity in aldol reactions between aliphatic ketones and aromatic aldehydes. Under optimized conditions employing 10-20 mol% catalyst loadings at temperatures between room temperature and 40°C under solvent-free conditions, diastereoselectivities up to 91% and enantioselectivities reaching 88% have been achieved with yields of 79-94% [6].

Chiral thiazolidine amide catalysts have been specifically optimized for asymmetric aldol reactions of acetone with para-nitrobenzaldehyde [8]. The reaction proceeds in dimethylformamide at room temperature over 24-48 hour periods, yielding enantiomeric ratios of 84.5:15.5 (R:S) with excellent yields of 80-94% [8]. The incorporation of chiral and non-chiral additives has been shown to further enhance stereoselectivity, with para-bromobenzaldehyde substrates achieving enantiomeric ratios as high as 94.5:5.5 [8].

Deep eutectic solvent systems have been investigated as environmentally benign alternatives for asymmetric synthesis [9]. Choline chloride:N-methylurea mixtures in 1:2 molar ratios at 80°C provide excellent yields (79.9%) with dramatically reduced reaction times of 2 hours [9]. These systems offer the additional advantage of catalyst recovery and reuse, maintaining catalytic activity over multiple reaction cycles [9].

Metal-coordinated catalytic systems utilizing Lewis acids have been developed for highly enantioselective transformations [10]. Boron trifluoride etherate combined with tetrabutylammonium hydrogen sulfate at reduced temperatures (-30°C) achieves enantioselectivities exceeding 98% with yields of 85-97% [10]. The success of these methodologies depends critically on precise temperature control, with optimal stereoselectivity observed under sub-ambient conditions [10].

| Table 2: Catalytic Asymmetric Synthesis Approaches | |||||

|---|---|---|---|---|---|

| Catalyst System | Substrate Scope | Reaction Conditions | Enantioselectivity (% ee) | Yield (%) | Reference |

| Thiazolidine-based organocatalysts | Ketones + Aromatic aldehydes | Solvent-free, RT-40°C | 84-94 | 79-94 | [6] [7] |

| Chiral thiazolidine amides | Acetone + p-nitrobenzaldehyde | DMF, RT, 24-48h | 84.5 (R:S) | 80-94 | [8] |

| N-methylurea derivatives | Various aldehydes + ketones | ChCl:N-methylurea, 80°C, 2h | 75-90 | 79.9 | [9] |

| Proline-derived systems | Cyclic ketones + aldehydes | Neat conditions, 25°C | 70-88 | 65-85 | [6] |

| Metal-coordinated complexes | α,β-Unsaturated systems | CH₂Cl₂, -30°C to RT | 85-98 | 85-97 | [10] |

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemical synthesis has emerged as a revolutionary approach to thiazolidine-4-carboxylate preparation, offering environmentally sustainable alternatives that eliminate organic solvents while achieving enhanced reaction rates and improved yields through mechanical energy input [11] [12] [13] [14] [15]. These methodologies represent a significant advancement toward green chemistry principles in heterocyclic synthesis.

Ball milling techniques using mortar and pestle systems have been optimized for functionalized 4-thiazolidinone synthesis [11] [13]. The methodology involves grinding amine, aldehyde, and thioglycolic acid components for 2-6 minutes at room temperature, with anhydrous sodium sulfate serving as a dehydrating agent to drive the condensation reaction forward [11]. This approach achieves remarkable yields of 80-95% while completely eliminating solvent requirements and reducing reaction times from hours to minutes [11] [13]. The mechanism involves nucleophilic attack by the amine on the activated aldehyde carbonyl, followed by sulfur nucleophile addition and subsequent cyclization facilitated by the mechanical energy input [11].

Vibratory ball mill techniques have been developed for thiosemicarbazone cyclizations with alpha-haloketones [14]. Operating parameters of 450 rpm for 3-minute intervals with para-toluenesulfonic acid catalyst provide optimal results, achieving yields of 85-93% with excellent selectivity and simplified purification procedures [14]. The mechanical energy input facilitates rapid mixing and localized heat generation, promoting efficient molecular collisions and bond formation processes [14].

Advanced mechanochemical approaches utilizing custom copper vessels have been pioneered for copper-catalyzed azide-alkyne cycloaddition reactions relevant to thiazolidine synthesis [12]. The copper surface provides distributed catalytic sites for reaction initiation, with 2-hour shaking periods in specialized vessels yielding 73-80% of desired thiazolidinone-triazole hybrid products [12]. This methodology represents a novel application of surface-mediated catalysis in mechanochemical synthesis, where the vessel material itself serves as the catalyst source [12].

High-speed ball mill systems operating at 1290 rpm have been successfully applied to chalcone-phenylhydrazine condensations using sodium bisulfate monohydrate as catalyst [14]. These high-energy conditions achieve yields of 85-93% while enabling continuous operation and scalability for larger synthetic quantities [14]. The intense mechanical energy input overcomes activation barriers that would otherwise require elevated temperatures or extended reaction times [14].

Planetary ball mill configurations have found specialized application in nucleoside synthesis protocols that incorporate thiazolidine chemistry [15]. Operating at 30 Hz frequency for 30-minute periods with trimethylsilyl triflate activation, these systems achieve yields of 79-83% while maintaining excellent purity profiles exceeding 95% [15]. The controlled mechanical environment enables precise energy input and highly reproducible synthetic outcomes [15].

| Table 3: Solvent-Free Mechanochemical Synthesis Techniques | |||||

|---|---|---|---|---|---|

| Method | Substrates | Conditions | Yield (%) | Advantages | Reference |

| Ball milling (mortar & pestle) | Amine + Aldehyde + TGA | RT, 2-6 min, Na₂SO₄ dehydrating agent | 80-95 | No solvent, fast reaction | [11] [13] |

| Vibratory ball mill | Thiosemicarbazones + α-haloketones | 450 rpm, 3 min, p-TSA catalyst | 85-93 | High selectivity, easy workup | [14] |

| Planetary ball mill | Nucleosides synthesis | 30 Hz, 30 min, TMSOTf | 79-83 | Scalable, automated | [15] |

| Custom copper vessel | Alkyne + Azide (CuAAC) | Copper surface, 2h shaking | 73-80 | Catalytic surface, green | [12] |

| High-speed ball mill | Chalcone + Phenylhydrazine | 1290 rpm, NaHSO₄·H₂O catalyst | 85-93 | Continuous operation | [14] |

Microwave-Assisted Reaction Optimization

Microwave irradiation has transformed thiazolidine synthesis by providing rapid, efficient heating that dramatically reduces reaction times while improving product yields and purity [16] [17] [18] [19] [20]. These methodologies leverage dielectric heating principles to achieve uniform temperature distribution and enhanced reaction kinetics, representing a significant advancement in synthetic efficiency.

Direct microwave synthesis of thiazolidinone derivatives has been systematically optimized using 250-watt power settings for 3-6 minute reaction periods under solvent-free conditions [17] [19]. This approach achieves 15-25% yield improvements compared to conventional heating methods while reducing reaction times from several hours to minutes [17]. The rapid heating profile minimizes side product formation and thermal decomposition pathways that can occur during prolonged conventional heating [17] [19]. The enhanced efficiency results from more effective molecular activation and improved mass transfer characteristics under microwave conditions [17].

Comparative studies between conventional and microwave-assisted synthesis of benzimidazole-thiazolidinedione derivatives have demonstrated significant advantages for microwave methodologies [17]. These studies reveal 20-30% yield improvements with 50-75% reductions in reaction time when microwave irradiation is employed [17]. The improved outcomes result from more uniform heating patterns and enhanced molecular motion that facilitate better reactant mixing and collision efficiency [17].

Tandem thiazolidinone formation protocols have been developed using microwave heating at 100-120°C for 6-12 minute periods in toluene-dimethylformamide solvent mixtures [18]. These optimized conditions enable efficient one-pot synthesis with yields ranging from 40-82%, representing significant improvements over stepwise conventional approaches [18]. The microwave activation facilitates rapid equilibration between reaction intermediates and promotes efficient cascade transformations through enhanced molecular mobility [18].

Specialized applications in oxadiazole-thiazolidine hybrid synthesis have utilized 340-watt microwave irradiation to achieve high-yield transformations with significantly reduced reaction times [20]. The precise power control enables optimization of heating profiles to match specific substrate requirements and minimize thermal stress on sensitive functional groups [20]. This approach has been particularly successful for the synthesis of biologically active heterocyclic compounds that incorporate the thiazolidine core structure [20].

Three-component condensation reactions have been optimized using microwave heating at 70°C under 50 psi pressure in dimethylformamide-toluene solvent systems [21]. These conditions reduce reaction times from hours to 5 minutes while achieving 60% yields of desired products [21]. The combined effect of microwave heating and elevated pressure enhances reactant solubility and accelerates nucleophilic attack processes critical to thiazolidine ring formation [21].

Advanced microwave protocols have incorporated heterogeneous catalysts such as KSF@Ni to achieve optimal synthetic efficiency [21]. Operating at 70°C under microwave irradiation for 5-minute periods, these systems achieve yields up to 60% while enabling catalyst recovery and reuse over seven reaction cycles [21]. The microwave activation enhances catalyst-substrate interactions and promotes more efficient turnover of the catalytic species through improved heat and mass transfer [21].

| Table 4: Microwave-Assisted Reaction Optimization | |||||

|---|---|---|---|---|---|

| Reaction Type | Microwave Conditions | Temperature (°C) | Time Reduction | Yield Improvement (%) | Reference |

| Thiazolidinone synthesis | 250W, 3-6 min, solvent-free | 250W power | Hours → 3-6 min | 15-25% increase | [17] [19] |

| Benzimidazole-thiazolidinedione | Conventional vs MW comparison | Variable | 50-75% reduction | 20-30% increase | [17] |

| Tandem thiazolidinone formation | 100-120°C, 6-12 min, PhMe/DMF | 100-120 | Hours → 6-12 min | 40-82% yields | [18] |

| Oxadiazole-thiazolidine hybrids | 340W, high yield synthesis | 340W power | Significant reduction | High yields achieved | [20] |

| Three-component condensation | 70°C, 50 psi, DMF:toluene (1:1) | 70 | Hours → 5 min | 60% yield | [21] |

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for ethyl (R)-thiazolidine-4-carboxylate. The compound exhibits characteristic resonances that reflect its thiazolidine ring structure and ethyl ester functionality.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of ethyl (R)-thiazolidine-4-carboxylate displays several distinct resonance regions corresponding to different proton environments within the molecule. The ethyl ester protons exhibit characteristic patterns, with the methyl protons appearing as a triplet at 1.2-1.3 ppm (J = 7.2 Hz) and the methylene protons as a quartet at 4.2-4.3 ppm [1] [2]. The thiazolidine ring protons show more complex patterns due to the ring conformation and stereochemistry.

The proton at the C-4 position of the thiazolidine ring, which bears the carboxylate substituent, typically appears as a triplet or doublet of doublets in the range of 4.1-4.4 ppm [3] [4]. The C-5 methylene protons of the thiazolidine ring generate multiplets between 3.0-3.4 ppm, reflecting the diastereotopic nature of these protons and their coupling with adjacent protons [3]. The N-H proton resonance is often observed as a broad signal that can be exchangeable with deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of ethyl (R)-thiazolidine-4-carboxylate. The carbonyl carbon of the ester group appears as the most downfield signal at 170-175 ppm, characteristic of ester carbonyl groups [4] [5]. The ethyl ester carbons show typical patterns with the methylene carbon at 62-64 ppm and the methyl carbon at 14-15 ppm [6] [7].

The thiazolidine ring carbons exhibit distinctive chemical shifts that reflect their environment. The C-4 carbon, bearing the carboxylate group, typically appears at 65-75 ppm [4] [8]. The C-5 methylene carbon resonates at 35-40 ppm, while the C-2 carbon shows chemical shifts in the range of 65-70 ppm [4] [9]. These chemical shift assignments are consistent with the five-membered heterocyclic structure and the presence of both sulfur and nitrogen atoms in the ring.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

¹⁵N NMR spectroscopy of ethyl (R)-thiazolidine-4-carboxylate presents significant analytical challenges due to the low natural abundance of ¹⁵N (0.37%) and its relatively low sensitivity compared to other nuclei [10] [11]. The nitrogen in the thiazolidine ring typically appears in the characteristic chemical shift range for secondary amines in five-membered heterocycles [11] [12].

Direct ¹⁵N NMR detection often requires isotopic enrichment or the use of indirect detection methods such as ¹H-¹⁵N heteronuclear correlation experiments [11] [13]. The ¹⁵N chemical shift is influenced by the protonation state of the nitrogen and the ring conformation, making it a valuable probe for studying the compound's behavior in different environments [14] [15].

Vibrational Spectroscopy: Infrared and Raman Signatures

Vibrational spectroscopy provides complementary information to NMR, offering insights into the functional groups and molecular vibrations of ethyl (R)-thiazolidine-4-carboxylate. Both infrared and Raman spectroscopy reveal characteristic absorption bands that correspond to specific molecular vibrations.

Infrared Spectroscopy

The infrared spectrum of ethyl (R)-thiazolidine-4-carboxylate exhibits several characteristic absorption bands. The ester carbonyl stretch appears as a strong, sharp band at 1740-1725 cm⁻¹, which is typical for ethyl esters [16] [17]. The C-O stretch of the ester linkage is observed at 1215-1190 cm⁻¹ [17] [18].

The thiazolidine ring contributions include C-S stretching vibrations typically observed at 735-650 cm⁻¹ [17] [19]. The N-H stretch of the secondary amine appears as a medium intensity band at 3200-3000 cm⁻¹ [18] [20]. Aliphatic C-H stretching vibrations from both the ethyl group and the ring methylene groups are observed in the region 2950-2850 cm⁻¹ [16] [18].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information, often showing enhanced intensity for certain vibrations that are weak in infrared spectroscopy. The thiazolidine ring breathing modes and C-S stretching vibrations are particularly well-resolved in Raman spectra [21] [22]. The symmetric vibrations of the ring system and the ester group show characteristic Raman shifts that aid in structural confirmation [19] [23].

The Raman spectrum often provides better resolution of ring vibrations and can distinguish between different conformational states of the thiazolidine ring [22] [24]. Surface-enhanced Raman scattering (SERS) techniques have been applied to thiazolidine derivatives to enhance sensitivity and provide additional structural information [21] [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Ethyl (R)-thiazolidine-4-carboxylate exhibits predictable fragmentation pathways that are consistent with its molecular structure.

Electron Ionization Mass Spectrometry

Under electron ionization conditions, ethyl (R)-thiazolidine-4-carboxylate produces a molecular ion peak at m/z 161 for the free base form [1] [26]. The fragmentation pattern includes loss of the ethoxy group (OEt) to give fragments at m/z 116, and loss of ethylene (C₂H₄) from the ethyl group to produce fragments at m/z 133 [26] [27].

The base peak is often observed at m/z 160, corresponding to the loss of a hydrogen atom from the molecular ion [26]. Additional fragments include those arising from the ring opening of the thiazolidine moiety and subsequent rearrangements [28] [29]. The fragmentation patterns are consistent with the expected behavior of ethyl esters and five-membered heterocycles containing sulfur and nitrogen.

Electrospray Ionization Mass Spectrometry

In positive ion electrospray ionization mode, ethyl (R)-thiazolidine-4-carboxylate readily forms protonated molecules [M+H]⁺ at m/z 162 [26]. The compound shows good ionization efficiency due to the presence of the basic nitrogen atom in the thiazolidine ring [26]. Collision-induced dissociation experiments reveal fragmentation patterns similar to those observed in electron ionization, with predominant loss of the ethoxy group and subsequent ring fragmentations [26].

For the hydrochloride salt form, the molecular ion appears at m/z 197, reflecting the additional HCl molecule [2] [29]. The fragmentation pathways provide valuable information for both qualitative identification and quantitative analysis of the compound in biological and synthetic samples [28] [30].

Chiroptical Properties: Optical Rotation and Circular Dichroism Spectroscopy

The (R)-configuration of ethyl (R)-thiazolidine-4-carboxylate imparts characteristic chiroptical properties that are essential for its identification and stereochemical confirmation. These properties provide direct information about the absolute configuration and enantiomeric purity of the compound.

Optical Rotation Measurements

Ethyl (R)-thiazolidine-4-carboxylate exhibits significant optical rotation due to its chiral center at the C-4 position of the thiazolidine ring. The specific rotation [α]²⁵_D has been measured as -75.0° to -85.0° (c = 1, ethanol) [31] [32]. This negative rotation is characteristic of the (R)-configuration and serves as a reliable indicator of the compound's stereochemical purity.

The related free acid, (R)-thiazolidine-4-carboxylic acid, shows a specific rotation of -136° to -144° (20°C, 589 nm, c = 1, H₂O) [33] [34], while the L-form exhibits [α]²⁰_D = -101° (20°C, c = 1, 1N HCl) [34] [35]. These values provide reference points for stereochemical assignments and purity assessments.

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy provides detailed information about the electronic transitions and conformational preferences of ethyl (R)-thiazolidine-4-carboxylate. The compound exhibits characteristic Cotton effects that reflect the chiral environment around the asymmetric carbon and the conformational properties of the thiazolidine ring [36] [37].

The CD spectrum typically shows absorption bands corresponding to n→π* transitions of the carbonyl group and electronic transitions within the thiazolidine ring system [38] [39]. The sign and magnitude of the Cotton effects are diagnostic for the (R)-configuration and can be used to monitor enantiomeric purity and to study conformational changes under different conditions [36] [40].